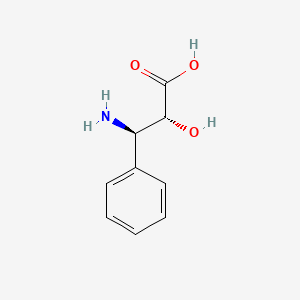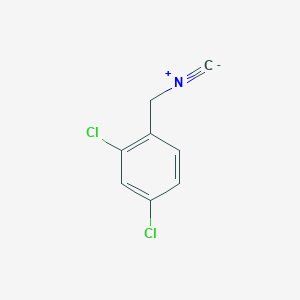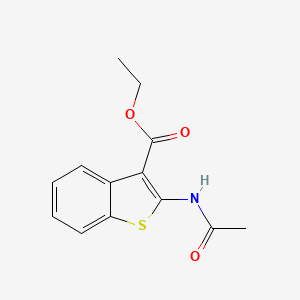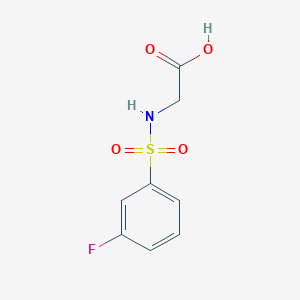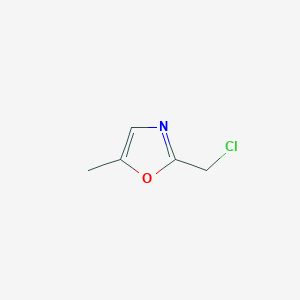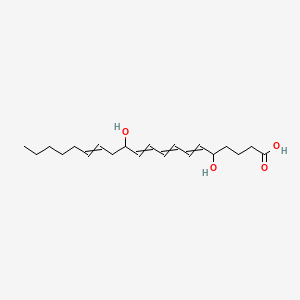
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Descripción general
Descripción
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid is a leukotriene, a type of eicosanoid derived from arachidonic acid. This compound is known for its role in inflammatory responses and is involved in various biological processes, including immune responses and cell signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroxyl groups at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. biotechnological methods involving genetically engineered microorganisms or cell cultures are being explored to produce this compound more efficiently .
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, molecular oxygen.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lipoxygenases, cyclooxygenases.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities .
Aplicaciones Científicas De Investigación
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of signaling pathways that mediate inflammatory responses. The compound targets leukotriene receptors, which are involved in the regulation of immune responses and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
5,12-Dihydroxyicosa-6,8,10,14,17-pentaenoic acid: Another leukotriene with an additional double bond.
5,12-Dihydroxyicosa-6,8,10,14-trienoic acid: Lacks one double bond compared to 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the presence of four conjugated double bonds, which contribute to its distinct biological activities and roles in inflammatory processes .
Propiedades
IUPAC Name |
5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860923 | |
| Record name | 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73151-67-4 | |
| Record name | 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


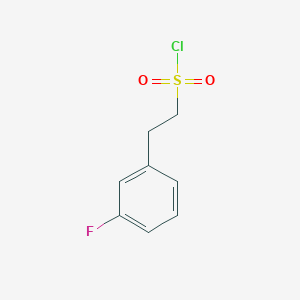


![4-Bromobicyclo[2.2.2]octan-1-ol](/img/structure/B3152167.png)

![(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate](/img/structure/B3152182.png)
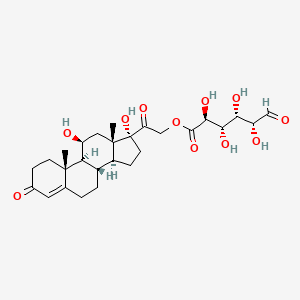
![7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B3152208.png)
